molecular formula C9H12N2O3S B5815601 ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate

ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B5815601
M. Wt: 228.27 g/mol
InChI Key: LSBODPCMPVUXDG-UHFFFAOYSA-N
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Description

Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl bromoacetate with thiosemicarbazide under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar core structure.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

    Thiazole-4-carboxylic acid: A derivative with a carboxyl group at the 4-position.

Uniqueness

Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of both an amino group and an ester group, which allows for a wide range of chemical modifications and applications. Its specific structure also imparts distinct biological activities that can be exploited in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-14-9(13)3-6-5-15-8(11-6)4-7(10)12/h5H,2-4H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBODPCMPVUXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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